Succinimide, N-(4-methyl-1-piperazinylmethyl)-
CAS No.: 38221-40-8
Cat. No.: VC18710465
Molecular Formula: C10H17N3O2
Molecular Weight: 211.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 38221-40-8 |
|---|---|
| Molecular Formula | C10H17N3O2 |
| Molecular Weight | 211.26 g/mol |
| IUPAC Name | 1-[(4-methylpiperazin-1-yl)methyl]pyrrolidine-2,5-dione |
| Standard InChI | InChI=1S/C10H17N3O2/c1-11-4-6-12(7-5-11)8-13-9(14)2-3-10(13)15/h2-8H2,1H3 |
| Standard InChI Key | KBYIGOZJUBSJGO-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCN(CC1)CN2C(=O)CCC2=O |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
Succinimide, N-(4-methyl-1-piperazinylmethyl)- has the molecular formula C₁₀H₁₇N₃O₂ and a molecular weight of 211.26 g/mol . Its IUPAC name is 1-[(4-methylpiperazin-1-yl)methyl]pyrrolidine-2,5-dione, reflecting the succinimide (pyrrolidine-2,5-dione) backbone and the 4-methylpiperazine side chain. Key structural descriptors include:
| Property | Value |
|---|---|
| CAS Registry Number | 38221-40-8 |
| Canonical SMILES | CN1CCN(CC1)CN2C(=O)CCC2=O |
| InChI Key | KBYIGOZJUBSJGO-UHFFFAOYSA-N |
| Solubility | Slightly soluble in water |
| Stability | Stable under cool, dry conditions |
The compound’s piperazine moiety enhances its basicity and potential for hydrogen bonding, while the succinimide ring contributes to electrophilic reactivity, making it a versatile intermediate .
Synthesis and Manufacturing
Synthetic Routes
The compound is typically synthesized via Mannich reactions or condensation reactions involving succinimide derivatives and 4-methylpiperazine precursors. Key methods include:
Method 1: Mannich Reaction
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Reactants: Succinimide, formaldehyde, and 4-methylpiperazine.
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Conditions: Catalyzed by acids (e.g., HCl) or bases (e.g., K₂CO₃) in polar aprotic solvents (e.g., n-butanol) .
Method 2: Alkylation of Piperazine
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Reactants: N-(Chloromethyl)succinimide and 4-methylpiperazine.
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Conditions: Conducted in dimethylformamide (DMF) with triethylamine as a base .
Comparative Analysis of Methods
| Parameter | Mannich Reaction | Alkylation |
|---|---|---|
| Purity | 90–95% | >95% |
| Scalability | Moderate | High |
| Byproducts | Quaternary salts | Minimal |
| Reference |
Pharmacological Significance
Enzyme Inhibition
Succinimide derivatives exhibit acetylcholinesterase (AChE) and urease inhibition, with IC₅₀ values in the micromolar range . These properties are relevant for:
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Alzheimer’s Disease: AChE inhibitors slow acetylcholine degradation, mitigating cognitive decline.
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Infections: Urease inhibitors disrupt microbial nitrogen metabolism, reducing pathogen viability.
Cytotoxic and Anticancer Properties
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 3.45 (m, 4H, piperazine CH₂), 2.85 (s, 3H, N-CH₃), 2.65 (m, 4H, succinimide CH₂) .
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IR (KBr): 1705 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-N stretch) .
Applications in Drug Development
Intermediate for Kinase Inhibitors
The compound serves as a precursor for imatinib mesylate analogs, where the piperazine group enhances solubility and target affinity . For example, 4-((4-methyl-1-piperazinyl)methyl)-N-(3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)phenyl)-benzamide (PubChem CID: 4369496) is a demethylated imatinib derivative with retained bioactivity .
Targeted Protein Degradation
Recent patents highlight its use in PROTACs (proteolysis-targeting chimeras) for androgen receptor degradation, leveraging the succinimide’s electrophilicity for E3 ligase recruitment .
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